5-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS 740768-22-3 properties
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS 740768-22-3 properties
The following technical guide provides an in-depth analysis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 740768-22-3) . This document is structured to serve researchers and drug development professionals, moving beyond basic datasheet parameters to explore synthetic utility, medicinal chemistry applications, and handling protocols.
CAS: 740768-22-3 | Formula: C9H10F3NO | M.W.: 205.18 g/mol [1]
Executive Summary
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Its core value lies in the 2,2,2-trifluoroethoxy motif , a bioisostere for methoxy or ethoxy groups. This fluorinated ether moiety significantly alters the physicochemical profile of the parent molecule by increasing lipophilicity (LogP), enhancing metabolic stability against oxidative dealkylation (CYP450 resistance), and modulating the pKa of the aniline nitrogen.
This compound serves as a critical intermediate for constructing alpha-adrenergic receptor antagonists (analogous to Silodosin), kinase inhibitors, and other GPCR-targeting ligands where the "fluorine effect" is leveraged to optimize pharmacokinetics.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline | Also: 4-Methyl-2-amino-1-(2,2,2-trifluoroethoxy)benzene |
| CAS Number | 740768-22-3 | |
| Appearance | Pale yellow to brown oil or low-melting solid | Tendency to darken upon oxidation/air exposure.[1] |
| Boiling Point | ~237°C (Predicted) | Volatile under high vacuum (~85°C at 0.05 mmHg). |
| Density | 1.244 ± 0.06 g/cm³ | Higher than non-fluorinated analogs due to F atoms.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Predicted) | The electron-withdrawing trifluoroethoxy group lowers basicity compared to o-anisidine.[1] |
Diagnostic Characterization (NMR)
Researchers synthesizing this compound should look for these diagnostic signals in ¹H NMR (CDCl₃):
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Trifluoroethoxy CH₂: A distinct quartet around δ 4.3–4.5 ppm (
).[1] -
Aromatic Region: Three protons exhibiting an ABX or AMX pattern consistent with 1,2,4-substitution.[1]
-
Methyl Group: A singlet around δ 2.2–2.3 ppm .[1]
-
Amine: A broad singlet (exchangeable with D₂O) typically between δ 3.5–4.5 ppm .
Synthetic Methodology
The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline typically proceeds via the alkylation of a nitrophenol precursor followed by reduction.[1] This route ensures regioselectivity and high yields.[1]
Pathway Diagram
Figure 1: Two-step synthetic route from commercially available 4-methyl-2-nitrophenol.[1]
Detailed Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
Reagents: 4-Methyl-2-nitrophenol (1.0 eq), 2,2,2-Trifluoroethyl triflate (or iodide) (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2] Solvent: DMF or Acetone.[1]
-
Dissolve 4-methyl-2-nitrophenol in anhydrous DMF under an inert atmosphere (N₂).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Dropwise add 2,2,2-trifluoroethyl triflate (preferred over iodide for higher reactivity with electron-deficient phenols).[1]
-
Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with water, extract with ethyl acetate. Wash organics with brine to remove DMF.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the nitro-ether intermediate.[1]
Step 2: Nitro Reduction
Reagents: Nitro intermediate, 10% Pd/C (catalytic), Hydrogen gas (balloon or 1 atm). Solvent: Methanol or Ethanol.[1]
-
Dissolve the nitro intermediate in methanol.[1]
-
Add 10% Pd/C carefully (under N₂ flow to prevent ignition).
-
Purge system with H₂ and stir at RT for 2–6 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate in vacuo. The resulting aniline is often pure enough for subsequent steps; otherwise, purify via flash chromatography or recrystallization (if solid).
Applications in Medicinal Chemistry
This aniline is a "privileged structure" bioisostere.[1] In drug design, replacing a standard methoxy-aniline with a trifluoroethoxy-aniline imparts specific advantages.
Bioisosteric Impact Analysis
The trifluoroethoxy group (
-
Metabolic Stability: The C-F bonds are strong and electron-withdrawing.[1] This prevents the rapid O-dealkylation often seen with methoxy groups (mediated by CYP450 enzymes), thereby extending the drug's half-life (
). -
Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), potentially improving blood-brain barrier (BBB) penetration or membrane permeability.
-
Electronic Effects: The
group is electron-withdrawing by induction ( ), unlike the electron-donating methoxy group.[1] This lowers the electron density on the aniline nitrogen, reducing its basicity and nucleophilicity. This is crucial when tuning the reactivity of the aniline for coupling reactions or adjusting the pKa of the final drug to reduce off-target hERG binding.[1]
Structural Utility Diagram
Figure 2: Impact of the trifluoroethoxy scaffold on pharmacological parameters.[1]
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled as a functionalized aniline .
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin and serious eye irritation (H315, H319).
-
Target Organs: Potential for methemoglobinemia (typical of anilines).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) . Anilines are prone to oxidation, turning dark brown over time. Refrigeration (2–8°C) is recommended for long-term stability.[1]
-
Incompatibility: Strong oxidizing agents, acids, and acid chlorides.
References
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ChemicalBook. (n.d.).[1] 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline Properties and Safety. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline.[1][3] National Library of Medicine.[1] Retrieved from
-
Wageningen University & Research. (2023).[1] Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (Demonstrates utility of aniline substrates in sulfur chemistry). Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-Methyl-2-nitrophenol (Precursor Data). Retrieved from
-
PrepChem. (n.d.).[1] Synthesis of 2-methyl-5-nitrophenol and related ethers. (Methodology reference for nitrophenol alkylation). Retrieved from
